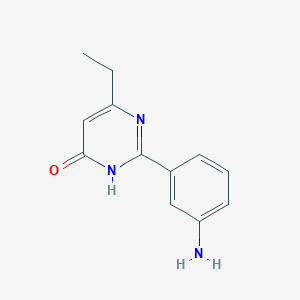
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one
説明
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one, also known as Aprepitant, is a selective neurokinin-1 (NK1) receptor antagonist. It was first approved by the US Food and Drug Administration (FDA) in 2003 for the prevention of chemotherapy-induced nausea and vomiting (CINV) in cancer patients. Since then, it has been extensively studied for its potential therapeutic applications in other areas, such as anxiety disorders, depression, pain, and addiction.
科学的研究の応用
- Application Summary : Boronic acids, which can interact with diols and strong Lewis bases, are increasingly used in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Application Summary : A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized .
- Methods : These complexes are used in the development of a red-emitting material excited by blue light .
- Results : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .
- Application Summary : The synthesis of a highly sensitive, colorimetric metal probe that shows distinct selectivity for the detection of Cu2+ ion in various real water samples .
- Methods : The chemosensor is based on (E)-2-(1-(3-aminophenyl)ethylideneamino)benzenethiol (C1) .
- Results : This chemosensor provides a distinct color change upon interaction with Cu2+ ions, allowing for easy and rapid detection .
Boronic Acids for Sensing Applications
Europium Complexes Based on Aminophenyl
Colorimetric Chemosensor
- Application Summary : Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Methods : The mode of action of IMPs is via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .
- Results : A substituted 2-(3-aminophenyl)imidazopyridine analogue was found to have strong in vitro antiparasitic activity (an EC 50 of 2 nM). Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .
- Application Summary : Polyimides (PIs) are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .
- Methods : These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The obtained polyimides were soluble in various solvents, exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
- Application Summary : MIPs, a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .
- Methods : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors .
- Results : MIPs have been used in various applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .
Imidazopyridine Derivatives for Diseases of Neglected Populations (DNPs)
Aromatic Polyimides Derived from 4,4′-Oxydiphthalic Anhydride and 4,4′-Diaminodiphenylmethane
Molecularly Imprinted Polymers (MIPs) for Sensor Development
- Application Summary : Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Methods : The mode of action of IMPs is via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .
- Results : A substituted 2-(3-aminophenyl)imidazopyridine analogue was found to have strong in vitro antiparasitic activity (an EC 50 of 2 nM). Moreover, this compound was also found with good orally bioavailability, and good plasma and brain exposure (in mice) .
- Application Summary : Polyimides (PIs) are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .
- Methods : These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
- Results : The obtained polyimides were soluble in various solvents, exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
- Application Summary : MIPs, a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .
- Methods : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors .
- Results : MIPs have been used in various applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .
特性
IUPAC Name |
2-(3-aminophenyl)-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIACRJQWYQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255843 | |
| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one | |
CAS RN |
1118787-02-2 | |
| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
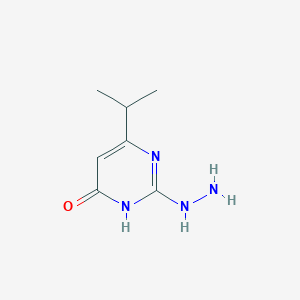
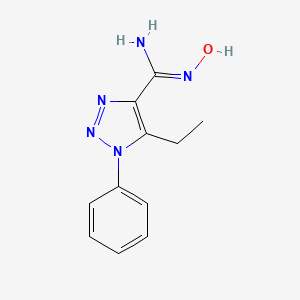

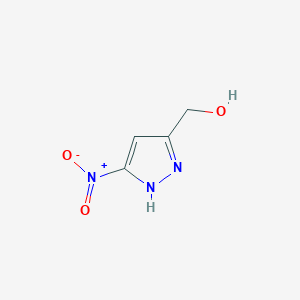

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)
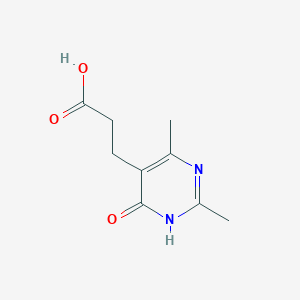
![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)
![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)